JB-1 peptide
CAS No.: 147819-32-7
Cat. No.: VC21102425
Molecular Formula: C55H88N14O15S2
Molecular Weight: 1249.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147819-32-7 |
---|---|
Molecular Formula | C55H88N14O15S2 |
Molecular Weight | 1249.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1 |
Standard InChI Key | CWDBKYUARDUIEM-KTQAENQISA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N |
SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N |
Introduction
JB1 is an analog of Insulin-like Growth Factor-I (IGF-I), which plays a crucial role in cell growth and differentiation. IGF-I analogs are studied for their potential therapeutic applications, including their effects on growth and development, as well as their role in various diseases.
Biomolecular Effects of JB1
Research on JB1 has primarily been conducted in rat models to understand its effects on retinal abnormalities and growth. A study published in Nature highlights the use of JB1 in a rat model to normalize retinal abnormalities caused by hyperoxia/hypoxia (H/H) cycling. This effect is believed to involve soluble VEGFR-1 (sVEGFR-1), a protein that plays a role in vascular endothelial growth factor signaling .
Key Findings:
-
Retinal Abnormalities: Early short-term exposure to systemic JB1 treatment can normalize retinal abnormalities associated with H/H cycling.
-
sVEGFR-1: JB1 treatment increases sVEGFR-1 levels, which may contribute to its therapeutic effects.
-
VEGF and IGF-I: The treatment affects VEGF and IGF-I levels in serum and ocular tissues, indicating its role in regulating growth factors.
Experimental Data
The following tables summarize some key experimental findings related to JB1 treatment in rat models:
Table 1: Effects of JB1 Treatment on Body Weight and Linear Growth
Treatment Group | Body Weight at P14 | Linear Growth at P14 |
---|---|---|
Saline (RA) | Baseline | Baseline |
JB1x3 (RA) | Increased | Increased |
Saline (H/H) | Decreased | Decreased |
JB1x3 (H/H) | Higher than Saline | Higher than Saline |
JB1x7 (H/H) | Decreased | Decreased |
Table 2: Serum Levels of VEGF, sVEGFR-1, and IGF-I at P14 and P21
Protein | Treatment Group | P14 Serum Levels | P21 Serum Levels |
---|---|---|---|
VEGF | Saline (RA) | Baseline | Baseline |
JB1x3 (RA) | Decreased | - | |
Saline (H/H) | Lower than RA | Increased | |
JB1x7 (H/H) | - | Increased (NS) | |
sVEGFR-1 | Saline (RA) | Baseline | Baseline |
JB1x3 (RA & H/H) | Increased | Sustained | |
JB1x7 (RA & H/H) | Decreased | Decreased | |
IGF-I | Saline (RA) | Baseline | Baseline |
JB1x3 (RA) | Decreased | Rebound | |
Saline (H/H) | Lower than RA | Lower than RA | |
JB1x3 & JB1x7 (H/H) | Lower than Saline | Rebound |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume